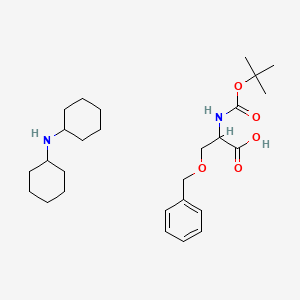

N-Boc-O-benzyl-L-serine DCHA

Description

BenchChem offers high-quality N-Boc-O-benzyl-L-serine DCHA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-O-benzyl-L-serine DCHA including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5.C12H23N/c1-15(2,3)21-14(19)16-12(13(17)18)10-20-9-11-7-5-4-6-8-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18);11-13H,1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAAQPSNBIGNDII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N-Boc-O-benzyl-L-serine DCHA CAS number 10342-01-5

An In-Depth Technical Guide to N-Boc-O-benzyl-L-serine Dicyclohexylammonium Salt (CAS 10342-01-5) for Advanced Peptide Synthesis

Abstract

This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-O-benzyl-L-serine dicyclohexylammonium salt (N-Boc-O-benzyl-L-serine DCHA), CAS Number 10342-01-5. As a critical building block in synthetic organic chemistry, this protected amino acid derivative is indispensable for researchers and professionals in drug development and peptide chemistry. This document elucidates the molecule's structural components, its physicochemical properties, and its primary application in Solid-Phase Peptide Synthesis (SPPS). We will explore detailed experimental workflows, analytical quality control methodologies, and best practices for handling and storage, grounding all claims in authoritative references to ensure scientific integrity.

Introduction to a Cornerstone of Peptide Synthesis

The controlled, stepwise assembly of amino acids to form peptides is a foundational technique in modern drug discovery and biochemical research. The success of this process hinges on the strategic use of protecting groups to mask reactive functional moieties, allowing for selective bond formation. N-Boc-O-benzyl-L-serine is a quintessential example of such a strategically protected amino acid, and its dicyclohexylammonium (DCHA) salt form offers significant practical advantages.

Deconstructing the Molecule: The Synergy of Boc, Benzyl, and DCHA

To appreciate the utility of this reagent, one must understand the specific role of each component:

-

N-Boc (tert-butyloxycarbonyl) Group : This is a temporary protecting group for the α-amino function of L-serine.[1] Its critical feature is its lability under moderately acidic conditions, typically using trifluoroacetic acid (TFA).[1][2] This allows for its selective removal at each cycle of peptide synthesis without disturbing other protecting groups.[3]

-

O-Benzyl (Bzl) Group : The benzyl ether serves as a semi-permanent protecting group for the hydroxyl side chain of the serine residue.[3] It is stable to the mild acidic conditions used for Boc deprotection but can be cleaved using strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) during the final step of releasing the completed peptide from the resin.[1][2][4] In solution-phase synthesis, it can also be removed via hydrogenolysis.[4] This differential stability is the cornerstone of the Boc/Bzl synthesis strategy.

-

Dicyclohexylammonium (DCHA) Salt : N-Boc-O-benzyl-L-serine, the "free acid," can be an oil or a sticky foam, which is difficult to handle, purify, and weigh accurately.[5] By forming a salt with dicyclohexylamine (DCHA), the compound is converted into a stable, crystalline solid. This form enhances shelf-life and simplifies the precise measurements required for successful peptide synthesis.

CAS Number and Chemical Identity

It is crucial to distinguish between the parent free acid and its salt form:

-

N-Boc-O-benzyl-L-serine (Free Acid): CAS Number 23680-31-1

-

N-Boc-O-benzyl-L-serine DCHA Salt: CAS Number 10342-01-5

This guide focuses on the DCHA salt, the commercially prevalent and more user-friendly form of the reagent.

Physicochemical Properties and Specifications

The reliable performance of N-Boc-O-benzyl-L-serine DCHA in synthesis protocols is directly linked to its physical and chemical properties. The following table summarizes typical specifications for this high-purity reagent.

| Property | Value | Source(s) |

| CAS Number | 10342-01-5 | [6] |

| Molecular Formula | C27H44N2O5 | |

| Molecular Weight | 476.65 g/mol | |

| Appearance | White to off-white powder/crystalline solid | [7] |

| Melting Point | 58 - 61 °C (for the related D-serine derivative) | [8] |

| Purity (HPLC) | ≥99% | [7] |

| Parent Compound | N-Boc-O-benzyl-L-serine (CAS 23680-31-1) | [4] |

Core Application: The Boc/Bzl Solid-Phase Peptide Synthesis (SPPS) Workflow

N-Boc-O-benzyl-L-serine DCHA is a key reagent in the Boc/Bzl strategy for SPPS, a method prized for its robustness, especially in the synthesis of complex or hydrophobic peptides.[1]

The Principle of Orthogonal Protection

While both the Boc and benzyl groups are acid-labile, their vastly different cleavage thresholds provide practical orthogonality. The Boc group is removed with moderate acid (e.g., 50% TFA in DCM), while the benzyl group requires very strong acids (e.g., HF), allowing for the sequential construction of the peptide chain followed by a final, global deprotection step.[2]

Experimental Protocol: Liberation of the Free Acid

Before use in a peptide coupling reaction, the DCHA salt must be neutralized to regenerate the free carboxylic acid. This is a critical prerequisite for the subsequent activation step.

Methodology:

-

Dissolution: Dissolve the N-Boc-O-benzyl-L-serine DCHA salt in a suitable organic solvent, such as ethyl acetate.

-

Acidification: Wash the organic solution with an aqueous acid solution, such as 1N potassium bisulfate or a cold 10% citric acid solution, to protonate the carboxylate and move the dicyclohexylamine into the aqueous phase as its corresponding salt.

-

Extraction: Perform several washes with the aqueous acid, followed by a wash with brine to remove residual salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the free acid, N-Boc-O-benzyl-L-serine, typically as a foam or oil.[5]

-

Verification: Confirm the absence of the DCHA salt via ¹H NMR by checking for the disappearance of the characteristic cyclohexyl proton signals.

The SPPS Cycle: A Step-by-Step Guide

The following protocol outlines a single coupling cycle using the liberated N-Boc-O-benzyl-L-serine free acid.

Caption: Workflow for incorporating Boc-Ser(Bzl)-OH in SPPS.

Protocol:

-

Resin Preparation: Start with the peptide-resin which has a free N-terminal amine, generated from the previous cycle's deprotection step.

-

Amino Acid Activation: In a separate vessel, pre-activate the freshly prepared N-Boc-O-benzyl-L-serine free acid (typically 2-4 equivalents relative to the resin's substitution level) with a coupling reagent like HBTU/HOBt or HATU in the presence of a non-nucleophilic base such as diisopropylethylamine (DIEA) in a solvent like DMF or NMP.

-

Coupling: Add the activated amino acid solution to the peptide-resin. Allow the reaction to proceed for 1-2 hours at room temperature.

-

Monitoring: Perform a qualitative test (e.g., Kaiser or TNBS test) to confirm the complete consumption of the free amine on the resin.

-

Washing: Thoroughly wash the resin with the synthesis solvent (DMF/NMP) followed by a solvent like dichloromethane (DCM) to remove excess reagents.

-

Deprotection: Treat the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM for approximately 20-30 minutes to remove the N-Boc group, regenerating the N-terminal amine for the next coupling cycle.[2]

-

Neutralization & Washing: Wash the resin with DCM, then neutralize the resulting trifluoroacetate salt with a solution of DIEA in DCM/DMF, and wash again to prepare for the next cycle.

Quality Control and Analytical Characterization

Rigorous analytical testing is paramount to validate the identity, purity, and stereochemical integrity of N-Boc-O-benzyl-L-serine DCHA, ensuring its suitability for synthesizing high-quality peptides.

Caption: Analytical workflow for quality control of the reagent.

-

High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the purity of the compound. Chiral HPLC methods can also be employed to separate and quantify D- and L-enantiomers, ensuring high enantiomeric excess.[7][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. Specific peaks corresponding to the Boc group, benzyl group, serine backbone, and dicyclohexylammonium counter-ion provide a definitive fingerprint of the molecule.[10]

-

Mass Spectrometry (MS): MS analysis verifies the molecular weight of the intact salt or, more commonly, the parent free acid after dissociation.[10]

-

Optical Rotation: As a chiral compound, its specific rotation is measured using polarimetry to confirm that the L-stereochemistry has been preserved through synthesis and purification.[11]

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the quality and integrity of N-Boc-O-benzyl-L-serine DCHA over time.

Stability and Storage Conditions

-

Temperature: Store in a dry, cool, and well-ventilated place.[8] For long-term stability, refrigeration at 0-8 °C is often recommended.[7] The material should be kept moisture-free.[5]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[8]

-

Procedure: Before use, allow the container to warm to room temperature before opening to prevent moisture condensation on the cold solid.

Safety and Handling

While not classified as a hazardous substance under most regulations, standard laboratory safety practices should always be observed.[8]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.

-

Engineering Controls: Handle in a well-ventilated area or a fume hood to avoid dust formation and inhalation.[8]

-

First Aid: In case of contact, wash skin with soap and water and flush eyes with water as a precaution.

Conclusion

N-Boc-O-benzyl-L-serine DCHA (CAS 10342-01-5) is a highly refined and indispensable tool for the synthesis of peptides and complex organic molecules. Its design, featuring a temporarily protected amine, a semi-permanently protected side chain, and a stabilizing salt form, provides a robust and reliable building block for the demanding Boc/Bzl SPPS strategy. By understanding its properties, adhering to validated protocols for its use, and implementing stringent quality control, researchers in drug development and chemical biology can confidently leverage this reagent to construct peptides with high fidelity and purity.

References

-

LookChem. Exploring the Synthesis Applications of N-Boc-O-Benzyl-L-Serine. [Link]

-

ResearchGate. (PDF) O-Benzyl-(S)-Serine, a New Chiral Selector for Ligand-Exchange Chromatography of Amino Acids. [Link]

-

Organic Syntheses. Organic Syntheses Procedure. [Link]

-

National Center for Biotechnology Information. O-benzyl-L-serine | C10H13NO3 | CID 78457 - PubChem. [Link]

-

The Royal Society of Chemistry. Synthesis of O-benzyl-L-serine - Supporting Information. [Link]

-

AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

National Center for Biotechnology Information. Separation and detection of D-/L-serine by conventional HPLC - PMC. [Link]

-

National Center for Biotechnology Information. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC. [Link]

-

AAPPTec. Boc-Ser(Bzl)-OH [23680-31-1]. [Link]

-

Merck Millipore. Novabiochem®. [Link]

-

AA Blocks. Safety Data Sheet. [Link]

-

ChemBuyersGuide.com, Inc. Alfa Chemistry (Page 297). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. peptide.com [peptide.com]

- 3. nbinno.com [nbinno.com]

- 4. peptide.com [peptide.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. aablocks.com [aablocks.com]

- 7. chemimpex.com [chemimpex.com]

- 8. fishersci.com [fishersci.com]

- 9. Separation and detection of D-/L-serine by conventional HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-BOC-O-Benzyl-L-serine(23680-31-1) 1H NMR [m.chemicalbook.com]

- 11. N-BOC-O-Benzyl-D-serine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Technical Whitepaper: Comparative Analysis of Boc-Ser(Bzl)-OH Free Acid vs. DCHA Salt in Peptide Synthesis

Executive Summary

In Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS), the choice between the free acid form of an amino acid and its dicyclohexylamine (DCHA) salt is often dictated by stability, purity, and handling requirements rather than intrinsic reactivity.

Boc-Ser(Bzl)-OH (CAS 23680-31-1) is a critical building block. However, its free acid form is a low-melting solid (often oil-like in crude preparations), making it susceptible to degradation and difficult to purify. To circumvent this, manufacturers convert it into the Boc-Ser(Bzl)-OH·DCHA salt (CAS 10342-01-5), a highly crystalline, stable solid.

The Critical Trade-off: While the DCHA salt offers superior shelf-life and initial purity, it introduces a secondary amine (dicyclohexylamine) that must be quantitatively removed prior to activation. Failure to desalt results in side reactions, including the formation of unreactive DCHA-amides, which terminate peptide chain growth.

This guide details the physicochemical differences, the rationale for salt selection, and the mandatory protocols for converting the salt to its active free acid form.

Part 1: Chemical Fundamentals & Comparative Properties

The fundamental difference lies in the physical state and the presence of the counter-ion. The DCHA salt is essentially a "storage form" of the amino acid.

Table 1: Physicochemical Comparison

| Feature | Boc-Ser(Bzl)-OH (Free Acid) | Boc-Ser(Bzl)-OH·DCHA (Salt) |

| CAS Number | 23680-31-1 | 10342-01-5 |

| Molecular Weight | 295.33 g/mol | 476.65 g/mol |

| Formula | C₁₅H₂₁NO₅ | C₁₅H₂₁NO₅ · C₁₂H₂₃N |

| Physical State | Low-melting solid (58–60°C) or viscous oil | Crystalline White Powder |

| Solubility | Soluble in DCM, DMF, EtOAc | Soluble in DCM, MeOH; Insoluble in Water/Ether |

| Shelf-Life Stability | Moderate (Hygroscopic, prone to oiling out) | High (Stable lattice, non-hygroscopic) |

| Direct Use in Coupling? | YES (Ready for activation) | NO (Requires Desalting) |

The "Why" of DCHA Salts

The synthesis of Boc-Ser(Bzl)-OH often yields an oil or a waxy solid with a low melting point (58–60°C). Purifying oils is operationally difficult (requires column chromatography).

-

Crystallization: By adding dicyclohexylamine (DCHA), the acid-base reaction forms a salt with a robust crystal lattice.

-

Purification: Impurities remain in the mother liquor while the salt crystallizes out, ensuring high purity (>99%).

-

Storage: The salt is resistant to moisture and heat compared to the amorphous free acid.

Part 2: The Operational Impact (The "Desalting" Requirement)

Using the DCHA salt directly in a coupling reaction is a critical error in peptide chemistry.

Mechanism of Interference

DCHA is a secondary amine.[1] If present during the activation step (e.g., using DIC/HOBt or HATU):

-

Competition: The DCHA competes with the amino group of the resin-bound peptide for the activated carboxylate.

-

Termination: It forms Boc-Ser(Bzl)-DCHA amide , a dead-end byproduct that cannot react further.

-

Base Interference: Excess base can alter the pH, potentially causing racemization of sensitive residues (though Ser(Bzl) is relatively robust, others are not).

Decision Matrix: When to Use Which?

Figure 1: Decision matrix for reagent selection. Note the mandatory desalting step for the salt form.

Part 3: Experimental Protocols

Protocol A: Conversion of DCHA Salt to Free Acid (Desalting)

This procedure relies on the principle that DCHA is a base. Washing the organic phase with dilute acid protonates the DCHA, rendering it water-soluble, while the hydrophobic Boc-amino acid remains in the organic layer.

Reagents:

-

Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

-

0.5 M or 1.0 M Potassium Hydrogen Sulfate (KHSO₄) OR 10% Citric Acid

-

Brine (Saturated NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Workflow:

-

Dissolution: Suspend the DCHA salt (e.g., 10 mmol) in EtOAc (50–100 mL). It may not dissolve completely until the acid is added.[5]

-

Acid Wash (Protonation): Transfer to a separatory funnel. Add 0.5 M KHSO₄ (50 mL). Shake vigorously.

-

Mechanism:

(Water Soluble). -

Observation: The solid should disappear as the free acid dissolves in the organic layer and the DCHA salt moves to the aqueous layer.

-

-

Separation: Drain the aqueous layer.

-

Repeat Wash: Wash the organic layer 2 more times with fresh 0.5 M KHSO₄ to ensure quantitative removal of DCHA.

-

Neutralization/Drying: Wash the organic layer once with Brine to remove trapped acid. Dry over anhydrous Na₂SO₄.[5]

-

Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure (Rotavap) at <40°C.

-

Result: You will obtain a viscous oil or low-melting solid. Use immediately for coupling.

-

Protocol B: Verification of DCHA Removal (TLC)

Before committing the material to a valuable synthesis, verify the absence of DCHA.[6]

-

Stationary Phase: Silica Gel 60 F254 plates.

-

Mobile Phase: Chloroform:Methanol:Acetic Acid (90:8:2).

-

Visualization:

-

UV: Boc-Ser(Bzl)-OH will be UV active (Benzyl group).

-

Ninhydrin: DCHA is a secondary amine and will stain (often reddish/brown) if present. The Boc-amino acid will NOT stain with ninhydrin (blocked amine).

-

-

Criteria: The spot corresponding to DCHA (usually lower Rf than the protected amino acid in acidic systems) must be absent.

Part 4: Safety & Regulatory Considerations

-

DCHA Toxicity: Dicyclohexylamine is corrosive and toxic (Category 3 Acute Toxicity). It is a skin sensitizer and irritant. Proper PPE (gloves, goggles) is mandatory during the desalting step.

-

Impurity Profile: In GMP manufacturing, residual DCHA in the final peptide drug substance is a critical quality attribute (CQA). It must be demonstrated that the purification process (HPLC) downstream effectively removes any trace DCHA carried over.

References

-

Sigma-Aldrich. Product Specification: Boc-Ser(Bzl)-OH (CAS 23680-31-1).[4] Retrieved from

-

Bachem. Technical Note: Conversion of a DCHA salt to the free acid.[7] Retrieved from

-

BenchChem. Boc-Ser-OH.DCHA vs. free acid form stability. Retrieved from

-

ChemicalBook. Dicyclohexylamine Safety and Hazard Information. Retrieved from

-

Peptide.com (Aapptec). Converting Boc-Amino Acid DCHA Salts to Free Acids. Retrieved from

Sources

- 1. Health Hazard of Dicyclohexylamine_Chemicalbook [chemicalbook.com]

- 2. Boc-Ser(Bzl)-OH·DCHA, 10342-01-5, Boc Amino Acids, P3 BioSystems [p3bio.com]

- 3. Boc-D-Ser(Bzl)-OH Novabiochem 47173-80-8 [sigmaaldrich.com]

- 4. Boc-Ser(Bzl)-OH*CHA | CAS#:30200-52-3 | Chemsrc [chemsrc.com]

- 5. bachem.com [bachem.com]

- 6. reddit.com [reddit.com]

- 7. peptide.com [peptide.com]

Technical Guide: Stability Dynamics and Storage Protocols for Boc-Protected Serine Derivatives

[1]

Executive Summary

The stability of Boc-Serine derivatives is governed by a precarious balance between the acid-lability of the tert-butyloxycarbonyl (Boc) group and the base-sensitivity of the serine side chain.[] Unlike hydrophobic amino acids (e.g., Valine, Leucine), Serine derivatives possess a

This guide provides a mechanistic understanding of these degradation pathways and establishes a self-validating storage protocol to ensure reagent integrity for drug development and peptide synthesis applications.

Part 1: Chemical Basis of Instability

To store Boc-Serine effectively, one must understand why it degrades. The two primary failure modes are

The -Elimination Pathway

The most critical risk for Serine derivatives during storage and handling is the formation of dehydroalanine. This reaction is thermodynamically driven by the formation of a conjugated system and is catalyzed by heat and basic conditions (even trace alkalinity from glass surfaces or impurities).

Mechanism:

-

Proton Abstraction: A base removes the acidic

-proton. -

Enolate Formation: An enolate intermediate is formed.

-

Elimination: The side chain leaving group (

) is expelled, creating the double bond of dehydroalanine.

Figure 1: The

Acid Sensitivity & Autocatalysis

The Boc group is designed to be cleaved by moderate acids (TFA).[] However, it is also susceptible to autocatalysis if the material becomes damp.

-

Moisture + CO

: Atmospheric absorption creates carbonic acid.[] -

Hydrolysis: Trace acid removes the Boc group, releasing isobutylene and CO

. -

Result: The resulting free amine is nucleophilic and can attack remaining esters, leading to polymerization.

Part 2: Comparative Stability of Derivatives

Not all Serine derivatives degrade at the same rate. The nature of the side-chain protection significantly influences shelf-life.

| Derivative | Structure | Stability Risk Profile | Storage Requirement |

| Boc-Ser(OH)-OH | Free Hydroxyl | High. The free -OH is a nucleophile. High risk of O-acylation and hygroscopicity (water absorption).[] | -20°C , Desiccated. |

| Boc-Ser(Bzl)-OH | Benzyl Ether | Moderate/High. Stable to acid, but the benzyl group is a good leaving group for | 2-8°C , Dark.[] |

| Boc-Ser(tBu)-OH | t-Butyl Ether | Low. The bulky t-butyl group provides steric hindrance against elimination, but is acid-labile (cleaved by TFA). | 2-8°C , Inert Gas.[] |

Part 3: The "Zero-Moisture" Storage Protocol

This protocol is designed to be self-validating . If the Quality Control (QC) check at step 5 fails, the storage conditions in steps 1-4 were compromised.

Workflow Diagram

Figure 2: The "Zero-Moisture" workflow minimizes hydrolysis and oxidation risks.

Detailed Methodology

-

Thermal Acclimatization (The "Sweat" Rule):

-

Directive: Never open a cold bottle of Boc-Serine immediately upon removal from the freezer.

-

Reasoning: Cold surfaces condense atmospheric moisture.[] Water introduced here initiates hydrolysis.[]

-

Action: Allow the container to reach room temperature (approx. 30-60 mins) inside a desiccator before opening.

-

-

Inert Gas Blanketing:

-

Directive: Flush headspace with Argon or Nitrogen after every use.[]

-

Reasoning: Displaces oxygen (preventing Met/Cys oxidation if stored nearby) and moisture-laden air.

-

-

Container Hierarchy:

-

Primary: Amber glass vial (blocks UV light which can degrade Bzl groups).

-

Secondary: Sealed plastic bag containing a silica gel packet and an oxygen scavenger.

-

-

Temperature Set-points:

-

Long-term (> 1 month): -20°C. Kinetic inhibition of

-elimination.[] -

Short-term (< 1 month): 2-8°C is acceptable for Boc-Ser(Bzl)-OH.

-

Part 4: Quality Control & Troubleshooting

Trust but verify. Before using a stored reagent in a high-value synthesis, perform these checks.

Visual Inspection (The First Line of Defense)

-

Pass: White, free-flowing crystalline powder.

-

Fail: Clumping (moisture ingress), yellowing (decomposition/amine oxidation), or "wet" appearance (hydrolysis).

The Melting Point Test (Gold Standard)

Melting point depression is the most sensitive indicator of impurity accumulation.

-

Boc-Ser(OH)-OH:

-

Target:91°C (dec.)

-

Threshold: If MP < 88°C, significant degradation has occurred.

-

-

Boc-Ser(Bzl)-OH:

-

Target:58-60°C

-

Threshold: If MP < 55°C, recrystallize or discard.[]

-

Thin Layer Chromatography (TLC)

Use this to detect free amines (deprotection).

-

Mobile Phase: Chloroform:Methanol:Acetic Acid (90:8:2).

-

Visualization: Ninhydrin stain.

-

Interpretation:

-

Boc-Protected (Intact): No color or faint spot (Boc amines do not react strongly with Ninhydrin without heating/acid).

-

Free Amine (Degraded):Dark Blue/Purple spot at the baseline or lower Rf.

-

References

-

Sigma-Aldrich. Product Specification: Boc-Ser-OH. Retrieved from

-

APExBIO. Boc-Ser-OH.H2O Storage and Stability. Retrieved from

-

ResearchGate. Beta-Elimination Side Reactions in Peptide Synthesis. Retrieved from

- Bachem.General Handling and Storage of Amino Acid Derivatives. (General industry standard for peptide reagents).

-

BenchChem. Stability and Optimal Storage of Boc-Asn(Xan)-OH. (Comparative data for Boc-protected side chains). Retrieved from

Sources

Methodological & Application

Application Note: Protocol for Converting Boc-Ser(Bzl)-OH·DCHA to Free Acid

Introduction & Principle

Boc-Ser(Bzl)-OH (N-α-t-Butoxycarbonyl-O-benzyl-L-serine) is a critical building block in solid-phase peptide synthesis (SPPS) using the Boc/Bzl strategy. While the free acid form is the active species required for coupling, it is frequently supplied commercially as a Dicyclohexylamine (DCHA) salt.

Why DCHA?

Many Boc-protected amino acids, particularly those with side-chain protection like Ser(Bzl), are viscous oils or low-melting solids in their free acid state, making them difficult to purify and weigh. DCHA is a bulky, secondary amine base that reacts with the carboxylic acid to form a stable, high-melting crystalline salt (Boc-Ser(Bzl)-OH·DCHA, MP ~164-168°C), facilitating easy handling and long-term storage.

Why Remove It?

The DCHA salt must be converted back to the free acid prior to activation and coupling. Failure to remove DCHA results in:

-

Coupling Interference: DCHA can compete with the amino component or interfere with activation reagents (e.g., DIC/HOBt).

-

Racemization: Excess base during activation can promote racemization of the sensitive Serine

-carbon. -

Side Reactions: DCHA may react with activated esters.

The Mechanism: Acid-Base Partitioning

The conversion relies on a biphasic extraction. The hydrophobic Boc-amino acid salt is dissolved in an organic solvent (Ethyl Acetate) and washed with a dilute aqueous acid.

-

Aqueous Phase: The acid protonates the DCHA (

), rendering it water-soluble as DCHA·H⁺. -

Organic Phase: The Boc-amino acid is protonated to its neutral free acid form (

) and partitions into the organic layer.

Materials & Equipment

Reagents

| Reagent | Grade | Purpose |

| Boc-Ser(Bzl)-OH[1][2][3]·DCHA | >99% | Starting Material |

| Ethyl Acetate (EtOAc) | ACS/HPLC | Organic solvent (Preferred over DCM for safety & phase separation) |

| Potassium Bisulfate (KHSO₄) | Reagent Grade | Primary Acid: Strong enough to remove DCHA, mild enough to spare Boc. |

| Citric Acid | Reagent Grade | Alternative Acid: Milder, used for extremely acid-sensitive substrates. |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Drying agent |

| Brine (Sat. NaCl) | - | Enhances phase separation |

Equipment

-

Separatory Funnel (choose size 3x the volume of liquid).

-

Rotary Evaporator (bath temp < 40°C).

-

Erlenmeyer flasks.

-

TLC plates (Silica gel 60 F254).

Detailed Protocol

Step 1: Preparation of Acid Wash Solution

-

Recommendation: Prepare a 0.5 M or 5-10% (w/v) KHSO₄ solution.

-

Why KHSO₄? Potassium bisulfate (

) is the "Gold Standard" for this extraction. It is acidic enough to quantitatively protonate DCHA but lacks the cleavage potential of mineral acids like HCl, which can prematurely remove the Boc group (

Step 2: Dissolution

-

Weigh the Boc-Ser(Bzl)-OH·DCHA salt.

-

Suspend the salt in Ethyl Acetate (EtOAc) . Use approximately 10 mL EtOAc per 1 gram of salt .

-

Note: The salt may not dissolve instantly. It often requires the addition of the aqueous acid phase to fully solubilize as the salt breaks.

-

Step 3: Acid Extraction (The Critical Step)

-

Transfer the suspension to a separatory funnel.

-

Add the KHSO₄ solution (Use ~1.5 molar equivalents relative to DCHA, or roughly equal volume to the organic layer).

-

Shake vigorously for 1-2 minutes. Vent frequently.

-

Observation: The solid will disappear as the DCHA moves to the aqueous layer and the free acid dissolves in EtOAc.

-

-

Allow layers to separate completely.

-

Drain the lower aqueous layer (contains DCHA·H⁺) into a waste flask.

-

Repeat the acid wash 2 more times to ensure quantitative removal of DCHA.

Step 4: Washing & Drying[7]

-

Wash the organic layer once with Brine (Saturated NaCl) to remove residual acid and trapped water.

-

Collect the organic layer in an Erlenmeyer flask.

-

Add Anhydrous Na₂SO₄ (approx. 1-2 g per 50 mL) and swirl. Let sit for 10-15 minutes.

-

Visual Check: The solution should be crystal clear, and the drying agent should flow freely (not clumped).

-

Step 5: Isolation

-

Filter off the drying agent.

-

Concentrate the filtrate on a rotary evaporator (Water bath < 40°C to prevent thermal decomposition).

-

State of Product: Boc-Ser(Bzl)-OH free acid is officially a solid (MP 58-60°C), but it often isolates as a viscous oil or glassy foam.

-

If Oil: Triturate (scratch) with cold Pentane or Hexane to induce solidification.

-

Storage: Store at +2°C to +8°C.

-

Visualization: Workflow Diagram

Figure 1: Step-by-step flowchart for the extractive removal of DCHA from Boc-amino acids.

Quality Control & Troubleshooting

Validation Methods

Before proceeding to coupling, validate the removal of DCHA.[4]

| Method | Expected Result |

| TLC | Run in CHCl₃:MeOH:HOAc (85:10:5). Stain with Ninhydrin. Free Acid: UV active, faint/no ninhydrin spot (Boc protected). DCHA: Strong blue/purple spot at baseline or low Rf. |

| ¹H-NMR | Check for disappearance of cyclohexyl protons (broad multiplets at ~1.0–2.0 ppm). |

Troubleshooting Guide

Issue 1: Emulsion formation during extraction.

-

Cause: Vigorous shaking with viscous peptide solutions or similar densities.

-

Solution: Add solid NaCl to the funnel to increase aqueous density, or add a small amount of Methanol to break surface tension.

Issue 2: Product remains an oil.

-

Cause: Solvent entrapment or inherent low melting point.

-

Solution: Dissolve the oil in a minimum amount of DCM, then add excess Hexane/Pentane and scratch the flask walls with a glass rod to induce crystallization. Evaporate repeatedly with DCM to remove EtOAc traces.

Issue 3: Boc group cleavage.

-

Cause: Acid wash was too strong (e.g., 1N HCl used for too long) or too warm.

-

Solution: Switch to Citric Acid (10%) or ensure KHSO₄ wash is performed cold (0-4°C) and rapidly.

References

-

Williams, R. (2022).[5] pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]

Sources

Technical Guide: Optimization of N-Boc-O-benzyl-L-serine DCHA in Solid-Phase Peptide Synthesis

Abstract & Chemical Context

N-Boc-O-benzyl-L-serine dicyclohexylamine (DCHA) salt is a critical building block in Boc-chemistry Solid-Phase Peptide Synthesis (SPPS). While the Benzyl (Bzl) group provides robust side-chain protection for the nucleophilic serine hydroxyl, the commercial availability of this amino acid as a DCHA salt presents a specific technical challenge.

The DCHA salt form is preferred by manufacturers because the free acid of Boc-Ser(Bzl)-OH is often an unstable oil or amorphous solid prone to decomposition. The salt improves crystallinity and shelf-stability.[1] However, DCHA is a secondary amine .[2] If introduced directly into a coupling reaction, it will compete with the amino group of the resin-bound peptide or neutralize acid catalysts, leading to failed couplings or low yields.

Critical Directive: The DCHA salt must be converted to the free acid prior to activation and coupling. This guide details the desalting protocol, coupling optimization to prevent racemization, and the specific "Low-High" HF cleavage required to remove the benzyl ether safely.

Pre-Treatment: Liberation of the Free Acid[3]

The most common failure mode when using this reagent is attempting to couple the salt directly. The following protocol utilizes a biphasic extraction to remove the DCHA base.

Protocol A: DCHA Salt Removal (Desalting)

Reagents Required:

-

Ethyl Acetate (EtOAc) (High purity)

-

0.5 M or 10% Potassium Hydrogen Sulfate (KHSO₄) or 10% Citric Acid

-

Saturated NaCl (Brine)

-

Magnesium Sulfate (MgSO₄) (Anhydrous)

Step-by-Step Methodology:

-

Suspension: Suspend the Boc-Ser(Bzl)-OH·DCHA salt in Ethyl Acetate (approx. 10 mL per gram of salt). The salt may not dissolve completely at this stage.[3]

-

Acidification: Transfer the suspension to a separatory funnel. Add an equal volume of 10% KHSO₄ or Citric Acid. Shake vigorously for 2-3 minutes.

-

Phase Separation: Allow layers to separate. Drain the aqueous layer (bottom) which contains the DCHA salt.

-

Wash Cycles:

-

Wash the organic layer (top) 2 more times with fresh acid solution to ensure complete removal of DCHA.

-

Wash 1 time with water.

-

Wash 1 time with Brine (to remove trapped water).

-

-

Drying: Collect the organic layer in an Erlenmeyer flask. Add anhydrous MgSO₄ and let stand for 10 minutes.

-

Isolation: Filter off the drying agent and evaporate the EtOAc under reduced pressure (Rotavap) at <40°C.

-

Result: You will obtain a viscous oil or white foam. This is the reactive Boc-Ser(Bzl)-OH free acid . Use immediately or store at -20°C.

-

Workflow Visualization: Desalting Process

Figure 1: Biphasic extraction workflow to isolate reactive free acid from DCHA salt.

Coupling Strategy & Racemization Control

Serine derivatives are prone to racemization (conversion of L-isomer to D-isomer) during the activation step, particularly via the oxazolone mechanism. The Benzyl protection on the side chain reduces this risk compared to free serine, but precautions are necessary.

Protocol B: Activation and Coupling

Recommended Reagents:

-

Activator: DIC (Diisopropylcarbodiimide) or DCC (Dicyclohexylcarbodiimide).

-

Additive: HOBt (Hydroxybenzotriazole) or Oxyma Pure. Crucial for suppressing racemization.

-

Solvent: DMF (Dimethylformamide) or DCM/DMF mixture.

Procedure:

-

Dissolution: Dissolve the oily free acid (from Protocol A) in minimal DMF.

-

Activation: Add 1.0 equivalent of HOBt and 1.0 equivalent of DIC.

-

Note: Allow to activate for 2-5 minutes before adding to the resin. This forms the O-acylisourea / Active Ester intermediate.

-

-

Coupling: Add the activated mixture to the N-terminal deprotected resin (neutralized).

-

Time: Shake for 1-2 hours at room temperature.

-

Monitoring: Perform a Kaiser Test (Ninhydrin). If blue (positive), recouple.

Comparison of Coupling Reagents for Ser(Bzl)

| Reagent System | Risk of Racemization | Coupling Efficiency | Notes |

| DIC / HOBt | Low | High | Standard recommendation. HOBt suppresses oxazolone formation. |

| HBTU / DIEA | Moderate | Very High | Base (DIEA) can promote racemization if used in excess. Avoid pre-activation >2 mins. |

| DCC / HOBt | Low | High | Generates insoluble urea byproduct (DCU). Harder to wash out of resin. |

Deprotection: The "Low-High" HF Procedure[10][11][12]

The Benzyl (Bzl) ether is stable to TFA. It requires anhydrous Hydrogen Fluoride (HF) for removal.[10] However, standard HF cleavage generates benzyl carbocations (

To prevent this, use the "Low-High" HF Procedure developed by Tam et al. [1].

Protocol C: Low-High HF Cleavage

Mechanism:

-

Low HF: Uses a low concentration of HF in a scavenger (DMS).[9][11] This promotes an

cleavage mechanism, which removes the Bzl group without forming the free carbocation. -

High HF: Standard concentration to cleave the peptide from the resin and remove stubborn groups (e.g., Arg(Tos)).

Step 1: Low HF (Pre-treatment)

-

Mixture: HF : Dimethylsulfide (DMS) : p-Cresol (25 : 65 : 10 v/v).

-

Conditions: 0°C for 2 hours.

-

Action: Removes Bzl (Ser), Bzl (Thr), Z (Lys), and reduces Met(O). Does not cleave the peptide from the resin or remove Arg(Tos).[11]

-

Workup: Evaporate HF and DMS under vacuum. Wash resin with EtOAc to remove cleaved protecting groups.

Step 2: High HF (Cleavage)

-

Mixture: HF : p-Cresol (90 : 10 v/v).

-

Conditions: 0°C for 1 hour.

-

Action: Cleaves peptide from resin and removes remaining protecting groups.[9][11]

-

Workup: Evaporate HF. Precipitate peptide in cold Diethyl Ether.

Pathway Visualization: Protecting Group Removal

Figure 2: Mechanistic difference between Standard and Low-High HF cleavage. The Low-High method avoids carbocation generation.[9]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Coupling Fails (Kaiser Positive) | DCHA salt was not removed. | Repeat Protocol A. Ensure pH of aqueous layer is <3 during extraction. |

| Slow Coupling | Steric hindrance of Bzl group. | Use "Double Coupling" or switch to stronger activator (HATU/HOAt) carefully. |

| Racemization (D-Ser present) | Base-catalyzed abstraction of | Reduce base (DIEA) concentration. Use HOBt/DIC (base-free coupling). |

| Alkylated Trp/Tyr | Benzyl cation attack during HF cleavage. | Mandatory: Use Low-High HF protocol (Protocol C). Increase scavengers (p-Cresol). |

References

-

Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). S_N2 deprotection of synthetic peptides with a low concentration of hydrofluoric acid in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society.

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society.

-

Bachem Technical Note. Conversion of a DCHA salt to the free acid.

-

Sigma-Aldrich Product Sheet. Boc-Ser(Bzl)-OH properties and handling.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy Boc-Ser(Bzl)-OH | 23680-31-1 [smolecule.com]

- 3. bachem.com [bachem.com]

- 4. mdpi.com [mdpi.com]

- 5. peptide.com [peptide.com]

- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 7. bachem.com [bachem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]

- 10. researchgate.net [researchgate.net]

- 11. peptide.com [peptide.com]

Application Note: Solubility and Handling of N-Boc-O-benzyl-L-serine DCHA Salt

Abstract

N-Boc-O-benzyl-L-serine DCHA salt (Boc-Ser(Bzl)-OH·DCHA) is a critical protected amino acid derivative used in solid-phase and solution-phase peptide synthesis. While the DCHA salt form offers superior crystallinity and shelf-stability compared to the free acid, its solubility profile presents specific challenges during handling. This guide provides a comprehensive solubility analysis, detailed protocols for recrystallization and desalting (conversion to free acid), and troubleshooting strategies to ensure high-yield coupling reactions.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]

| Property | Detail |

| Compound Name | N-tert-Butoxycarbonyl-O-benzyl-L-serine dicyclohexylamine salt |

| Common Abbreviation | Boc-Ser(Bzl)-OH[1]·DCHA |

| CAS Number | 10342-06-0 (Salt); 23680-31-1 (Free Acid) |

| Molecular Formula | C₁₅H₂₁NO₅ · C₁₂H₂₃N |

| Molecular Weight | 476.66 g/mol (Salt); 295.34 g/mol (Free Acid) |

| Physical Form | White to off-white crystalline powder |

| Storage | +2°C to +8°C, desiccated |

Solubility Profile in Organic Solvents[9]

Understanding the differential solubility of the DCHA salt versus the free acid is paramount. The salt is highly lipophilic but polar enough to dissolve in alcohols, whereas the free acid is soluble in a broader range of organic solvents but prone to oiling out.

Table 1: Solubility Matrix (Boc-Ser(Bzl)-OH·DCHA)

| Solvent | Solubility Rating | Application Context |

| Methanol (MeOH) | High (>100 mg/mL) | Primary solvent for dissolution; not suitable for crystallization alone. |

| Ethanol (EtOH) | High | Excellent for recrystallization when combined with water. |

| Dichloromethane (DCM) | High | Used for initial dissolution before desalting or coupling. |

| Dimethylformamide (DMF) | High | Standard solvent for peptide coupling reactions. |

| Chloroform (CHCl₃) | High | Alternative to DCM; good for solubilizing crude salts. |

| Ethyl Acetate (EtOAc) | Moderate to Low | Critical: High solubility at reflux; low solubility at 0°C. Ideal for recrystallization. |

| Diethyl Ether | Low | Used as an anti-solvent to precipitate the salt. |

| Hexanes / Heptane | Insoluble | Anti-solvent used to force crystallization. |

| Water | Insoluble | The salt is lipophilic; water is used to wash away inorganic impurities or as an anti-solvent in alcohol mixtures. |

Experimental Protocols

Protocol A: Recrystallization (Purification)

Objective: To purify crude Boc-Ser(Bzl)-OH·DCHA to >99% purity. Principle: The DCHA salt exhibits a steep solubility curve in Ethyl Acetate (soluble hot, insoluble cold) or Ethanol/Water mixtures.

Method 1: Ethyl Acetate / Hexane System (Preferred) [2]

-

Dissolution: Suspend the crude DCHA salt in minimal Ethyl Acetate (approx. 5–7 mL per gram of salt).

-

Heating: Heat the mixture gently to reflux (approx. 70°C) until the solid completely dissolves. Note: If insolubles remain, filter the hot solution quickly.

-

Crystallization: Remove from heat. While still warm, add Hexane (or Petroleum Ether) dropwise until a faint turbidity (cloudiness) persists.

-

Cooling: Allow the solution to cool slowly to room temperature, then place in a refrigerator (4°C) for 4–12 hours.

-

Collection: Filter the white crystals using a sintered glass funnel. Wash with cold Hexane/EtOAc (9:1).

-

Drying: Dry under high vacuum at 40°C to constant weight.

Method 2: Ethanol / Water System

-

Dissolve the salt in warm Ethanol (50°C).

-

Add warm water dropwise until turbidity appears.

-

Add a few drops of Ethanol to clear the solution.

-

Cool slowly to 4°C to induce crystallization.

Protocol B: Desalting (Conversion to Free Acid)

Objective: To remove the Dicyclohexylamine (DCHA) group prior to peptide coupling. Why: DCHA is a secondary amine and will compete with the amino component during coupling, leading to side reactions and low yields. The free acid (Boc-Ser(Bzl)-OH) must be isolated immediately before use.

Reagents:

-

0.5 M Potassium Bisulfate (KHSO₄) or 10% Citric Acid (aq). Avoid strong mineral acids (HCl) to prevent Boc removal.

-

Brine (Saturated NaCl)

-

Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

-

Suspension: Suspend the Boc-Ser(Bzl)-OH·DCHA salt in Ethyl Acetate (10 mL per gram).[4]

-

Partitioning: Transfer to a separatory funnel. Add an equal volume of 0.5 M KHSO₄ (or 10% Citric Acid).

-

Extraction: Shake vigorously for 2–3 minutes. The solid will dissolve as the DCHA moves to the aqueous layer (protonated form) and the Free Acid moves to the organic layer.

-

Separation: Drain the aqueous layer (contains DCHA·H⁺).

-

Wash: Wash the organic layer two more times with fresh acidic solution to ensure complete DCHA removal.

-

Neutralization: Wash the organic layer once with water and once with Brine.

-

Drying: Collect the organic layer, dry over anhydrous MgSO₄, and filter.

-

Isolation: Concentrate the filtrate on a rotary evaporator. The product (Boc-Ser(Bzl)-OH) will appear as a thick oil or white foam.

Visualizations

Figure 1: Desalting Workflow (DCHA Removal)

This diagram illustrates the critical separation of the DCHA base from the Protected Amino Acid using solvent partitioning.

Caption: Workflow for converting DCHA salt to Free Acid using acid-base extraction.

Figure 2: Solvent Selection Decision Tree

A logic guide for selecting the correct solvent based on the experimental goal.

Caption: Decision matrix for solvent selection based on processing stage.

Troubleshooting & Expert Tips

-

Oiling Out: If the product forms an oil rather than crystals during recrystallization, the solution is likely too concentrated or cooled too quickly. Re-heat to dissolve the oil, add a small amount of pure solvent (EtOAc), and cool very slowly with gentle stirring.

-

Incomplete Desalting: If the coupling reaction yield is low, residual DCHA may be acting as a base, neutralizing the activator. Ensure the pH of the aqueous wash in Protocol B is acidic (pH < 3) before separating layers.

-

Hygroscopicity: The free acid (foam) is hygroscopic. If not used immediately, store under nitrogen at -20°C. The DCHA salt is stable at room temperature but should be kept dry.

References

-

PubChem. Compound Summary: N-Boc-O-benzyl-L-serine DCHA Salt. National Library of Medicine. Available at: [Link]

Sources

Application Notes and Protocols for the Efficient Coupling of Boc-Ser(Bzl)-OH in Solid-Phase Peptide Synthesis

Introduction: Navigating the Nuances of Boc-Ser(Bzl)-OH Incorporation

In the landscape of solid-phase peptide synthesis (SPPS), the successful incorporation of each amino acid residue is paramount to achieving the desired full-length peptide with high purity. N-α-tert-butyloxycarbonyl-O-benzyl-L-serine, or Boc-Ser(Bzl)-OH, is a cornerstone building block for introducing serine residues in traditional Boc/Bzl SPPS strategies.[1][2] The Boc group provides temporary protection of the α-amino group, readily cleaved by moderate acids like trifluoroacetic acid (TFA), while the benzyl ether safeguards the side-chain hydroxyl group, requiring strong acids such as hydrofluoric acid (HF) for removal, typically during the final cleavage from the resin.[1][3]

While a common residue, the steric bulk imparted by the benzyl group on the β-carbon of serine can present challenges to achieving optimal coupling efficiency. Incomplete coupling can lead to the formation of deletion peptides, which are often difficult to separate from the target peptide, thereby compromising the final yield and purity. This guide provides a detailed examination of the standard coupling conditions for Boc-Ser(Bzl)-OH, offering insights into the underlying chemical principles, step-by-step protocols for common coupling methodologies, and strategies for monitoring and troubleshooting to ensure the successful synthesis of serine-containing peptides.

The Chemistry of Amide Bond Formation: Activating Boc-Ser(Bzl)-OH

The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine. In SPPS, this reaction is facilitated by activating the carboxylic acid of the incoming amino acid, in this case, Boc-Ser(Bzl)-OH, to make it more susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain on the solid support. The choice of activating agent is a critical determinant of coupling efficiency, reaction time, and the potential for side reactions such as racemization.

Common Activation Strategies

Several classes of reagents are routinely employed for the activation of Boc-protected amino acids. The most prevalent include:

-

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are workhorses in peptide synthesis. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can rearrange to a stable N-acylurea, terminating the desired reaction. To mitigate this and to suppress racemization, an additive such as 1-hydroxybenzotriazole (HOBt) is almost universally included.[4] HOBt traps the O-acylisourea to form an active ester, which is more stable and less prone to racemization. DIC is generally preferred in solid-phase synthesis as the resulting diisopropylurea byproduct is more soluble in common solvents than the dicyclohexylurea produced from DCC.[4]

-

Phosphonium Salts: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient coupling reagents that convert the carboxylic acid into a benzotriazolyl ester.

-

Aminium/Uronium Salts: Reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) are among the most popular and effective coupling reagents.[5] They react with the carboxylic acid in the presence of a base, typically N,N-diisopropylethylamine (DIEA), to form a highly reactive OBt-ester. These reagents are known for their rapid reaction times and high coupling efficiencies, even with sterically hindered amino acids. More advanced reagents like O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) incorporate a 1-hydroxy-7-azabenzotriazole (HOAt) moiety, which can further accelerate coupling and reduce racemization compared to their HOBt-based counterparts.

The general mechanism for the activation and coupling of a Boc-amino acid is depicted below:

Figure 1: Generalized workflow for the activation and coupling of a Boc-amino acid in SPPS.

Comparative Overview of Standard Coupling Protocols

The choice of coupling protocol is often a balance between efficiency, cost, and the specific requirements of the peptide sequence. For a sterically hindered residue like Boc-Ser(Bzl)-OH, a more robust coupling strategy may be necessary to ensure complete reaction.

| Parameter | DIC/HOBt Coupling | HBTU/DIEA Coupling |

| Reagent Equivalents | Boc-Ser(Bzl)-OH (5 eq.), DIC (5.5 eq.), HOBt (5.5 eq.) | Boc-Ser(Bzl)-OH (2 eq.), HBTU (2 eq.), DIEA (4 eq.) |

| Activation Time | Pre-activation is not typically performed. | 5-10 minutes |

| Coupling Time | 1-4 hours (monitor with Kaiser test) | 5-30 minutes (monitor with Kaiser test) |

| Solvent | DMF or DCM/DMF | DMF |

| Advantages | Cost-effective, low racemization with HOBt. | Fast, highly efficient, suitable for hindered couplings. |

| Disadvantages | Slower reaction times, potential for side reactions if HOBt is omitted. | Higher cost, potential for side reactions if excess reagent is used. |

Experimental Protocols

The following are detailed, step-by-step protocols for the coupling of Boc-Ser(Bzl)-OH using two common and effective methods. These protocols assume a starting resin substitution of 0.5 mmol/g. All operations should be performed in a fume hood with appropriate personal protective equipment.

Protocol 1: DIC/HOBt Mediated Coupling

This method is a reliable and cost-effective choice for routine peptide synthesis.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-Ser(Bzl)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Kaiser test kit

Procedure:

-

Resin Swelling and Deprotection:

-

Swell the peptide-resin in DCM for 20-30 minutes.

-

Perform Boc deprotection by treating the resin with 50% TFA in DCM for 2-3 minutes, followed by a second treatment for 20-30 minutes.

-

Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DMF (3x) to remove residual TFA.

-

Neutralize the resin with 10% DIEA in DMF for 2 x 2 minutes.

-

Wash the resin with DMF (5x).

-

-

Coupling Reaction:

-

In a separate vessel, dissolve 5 equivalents of Boc-Ser(Bzl)-OH and 5.5 equivalents of HOBt in a minimal amount of DMF.

-

Add the dissolved amino acid and HOBt to the reaction vessel containing the resin.

-

Add 5.5 equivalents of DIC to the reaction vessel.

-

Agitate the mixture at room temperature.

-

-

Monitoring and Completion:

-

After 1 hour, take a small sample of the resin beads and perform a Kaiser test to monitor the progress of the reaction.

-

If the Kaiser test is positive (blue beads), continue the reaction and re-test every 30-60 minutes.

-

A negative Kaiser test (yellow/colorless beads) indicates the completion of the coupling reaction.

-

-

Washing:

-

Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (3x) to remove excess reagents and byproducts.

-

Protocol 2: HBTU/DIEA Mediated Coupling

This is a rapid and highly efficient method, particularly recommended for sequences where steric hindrance may be a concern.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-Ser(Bzl)-OH

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Kaiser test kit

Procedure:

-

Resin Swelling and Deprotection:

-

Follow the same procedure for resin swelling, deprotection, and neutralization as described in Protocol 1.

-

-

Activation and Coupling:

-

In a separate vessel, dissolve 2 equivalents of Boc-Ser(Bzl)-OH and 2 equivalents of HBTU in DMF.

-

Add 4 equivalents of DIEA to the amino acid/HBTU solution to initiate activation. Allow the mixture to pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the reaction vessel containing the resin.

-

Agitate the mixture at room temperature.

-

-

Monitoring and Completion:

-

After 15 minutes, perform a Kaiser test.

-

If the test is positive, continue the reaction for another 15-30 minutes and re-test.

-

A negative Kaiser test indicates the completion of the coupling.

-

-

Washing:

-

Upon completion, drain the reaction vessel and wash the resin as described in Protocol 1.

-

Self-Validating Systems: Monitoring Coupling Efficiency

Relying solely on standardized reaction times is insufficient to guarantee complete coupling. A robust monitoring strategy is essential for a self-validating synthesis.

The Kaiser Test: A Qualitative Assessment

The Kaiser test is a highly sensitive colorimetric assay for the detection of free primary amines.[6] A small sample of resin beads is heated with solutions of ninhydrin, phenol, and potassium cyanide in pyridine/ethanol.

-

Positive Result (Blue Beads): Indicates the presence of unreacted N-terminal amines, signifying an incomplete coupling reaction. In this case, the coupling reaction should be allowed to proceed longer, or a re-coupling should be performed.

-

Negative Result (Yellow/Colorless Beads): Indicates the absence of free primary amines, signifying a successful coupling.

Kaiser Test Protocol:

-

Withdraw a small sample of resin beads (approx. 5-10 mg) from the reaction vessel.

-

Wash the beads thoroughly with DMF and then ethanol to remove any residual reagents.

-

Place the beads in a small glass test tube.

-

Add 2-3 drops each of the three Kaiser test reagents (Phenol in ethanol, KCN in pyridine, Ninhydrin in ethanol).

-

Observe the color of the beads and the solution.

Figure 2: Decision workflow based on the Kaiser test for monitoring coupling completion.

Troubleshooting and Field-Proven Insights

Incomplete Coupling:

-

Cause: Steric hindrance from the benzyl group of Boc-Ser(Bzl)-OH or aggregation of the growing peptide chain.

-

Solution:

-

Extend Reaction Time: Allow the initial coupling to proceed for a longer duration.

-

Recouple: If the Kaiser test remains positive, perform a second coupling with a fresh solution of activated Boc-Ser(Bzl)-OH.

-

Change Coupling Reagent: For particularly difficult sequences, switching to a more powerful activating agent like HATU may be beneficial.[8]

-

Solvent Choice: In cases of peptide aggregation, switching from DMF to a more disruptive solvent like N-methylpyrrolidone (NMP) or adding a small amount of DMSO can improve coupling efficiency.[9]

-

Racemization:

-

Cause: The activation of the carboxylic acid can lead to the abstraction of the α-proton, resulting in a loss of stereochemical integrity.

-

Solution:

-

Use of Additives: The inclusion of HOBt or HOAt is crucial for suppressing racemization, especially with carbodiimide-mediated couplings.[4]

-

Avoid Strong Bases: The use of a hindered base like DIEA is generally preferred over less hindered bases. For particularly sensitive residues, a weaker base like sym-collidine may be considered.[4]

-

Pre-activation Time: Minimize the pre-activation time, especially with uronium/aminium salt reagents, to reduce the window for potential side reactions.

-

Conclusion

The successful incorporation of Boc-Ser(Bzl)-OH is a routine yet critical step in Boc-based solid-phase peptide synthesis. By understanding the principles of carboxyl activation, selecting an appropriate coupling strategy, and diligently monitoring the reaction progress, researchers can overcome the challenges posed by this sterically hindered amino acid. The protocols and insights provided in this guide serve as a comprehensive resource for scientists and drug development professionals, enabling the reliable and efficient synthesis of serine-containing peptides.

References

-

Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

-

AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Boc-Ser(Bzl)-OH [23680-31-1]. Retrieved from [Link]

-

Papo, N., & Shai, Y. (2005). A molecular mechanism for lipopolysaccharide binding to bactericidal/permeability-increasing protein. The Journal of biological chemistry, 280(15), 15417–15428. [Link]

-

Vertex AI Search. (n.d.). Understanding Boc-Ser(Bzl)-OH: Synthesis, Properties, and Applications for R&D. Retrieved from [Link]

-

AAPPTec. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]

Sources

Application Note: Solvent Selection and Dissolution Protocol for N-Boc-O-benzyl-L-serine DCHA

Abstract

This document provides a comprehensive guide for the selection of appropriate solvents and detailed protocols for the dissolution of N-Boc-O-benzyl-L-serine dicyclohexylammonium (DCHA) salt. Proper dissolution is a critical preparatory step that significantly impacts the success of downstream applications, particularly in peptide synthesis. This note outlines the physicochemical properties of the title compound, discusses the principles of solvent selection, provides empirical solubility data, and presents validated protocols for both direct dissolution and the essential conversion of the DCHA salt to its free acid form, which is required for most coupling reactions.

Introduction: The Importance of Solvent Selection

N-Boc-O-benzyl-L-serine (Boc-Ser(Bzl)-OH) is a crucial building block in Boc-chemistry-based peptide synthesis.[1][2] The benzyl (Bzl) group protects the side-chain hydroxyl function, while the tert-butyloxycarbonyl (Boc) group provides temporary protection of the α-amino group.[3] To improve stability, shelf-life, and handling characteristics, this amino acid derivative is often supplied as a dicyclohexylammonium (DCHA) salt, which is a crystalline solid.[4][5]

However, for use in peptide coupling reactions, the carboxylic acid must be in its free, un-ionized form to be activated. Therefore, dissolving the DCHA salt is not merely about achieving solubilization but often involves a chemical conversion step to liberate the free acid. The choice of solvent is paramount and depends entirely on the intended downstream application, be it direct analysis, storage, or conversion for synthesis. An incorrect solvent can lead to incomplete dissolution, precipitation, or unwanted side reactions.

Physicochemical Properties & Solubility Principles

N-Boc-O-benzyl-L-serine DCHA is a molecule with distinct domains of polarity:

-

Non-polar moieties: The Boc, benzyl, and dicyclohexyl groups are bulky and hydrophobic.

-

Polar moiety: The core structure is an ammonium carboxylate salt, which is highly polar and capable of strong ionic interactions and hydrogen bonding.

This amphiphilic nature dictates its solubility. The principle of "like dissolves like" governs solvent selection. Solvents with good hydrogen bonding capability and a sufficiently high dielectric constant are needed to disrupt the ionic bond of the DCHA salt, while also being compatible with the non-polar protecting groups.

Empirical Solubility Data

Qualitative solubility tests were performed to generate the following guide. The data represents the general solubility behavior at room temperature (approx. 20-25°C).

| Solvent | Chemical Class | Polarity | Solubility Result | Observations |

| Dichloromethane (DCM) | Halogenated | Intermediate | Soluble | A commonly used solvent for this class of compounds.[6] |

| Chloroform | Halogenated | Intermediate | Soluble | Similar to DCM.[6] |

| Ethyl Acetate (EtOAc) | Ester | Intermediate | Soluble | Excellent choice, especially for subsequent free acid conversion.[4][6] |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Polar Aprotic | Highly Soluble | Very effective, but can be difficult to remove.[6][7] |

| Methanol (MeOH) | Alcohol | Polar Protic | Soluble | The compound is generally soluble in methanol.[8][9] |

| Ethanol (EtOH) | Alcohol | Polar Protic | Soluble | Good solubility is observed.[8] |

| Acetone | Ketone | Polar Aprotic | Soluble | Effective for direct dissolution.[6] |

| Tetrahydrofuran (THF) | Ether | Intermediate | Moderately Soluble | May require warming or sonication for higher concentrations. |

| Water | Aqueous | Highly Polar | Sparingly Soluble | The large non-polar groups limit aqueous solubility.[8] |

| Hexanes / Heptane | Aliphatic | Non-polar | Insoluble | Not suitable for dissolution. |

| Diethyl Ether / MTBE | Ether | Low | Sparingly Soluble | Can be used as a solvent for the free acid after conversion.[4] |

Experimental Protocols

Protocol 4.1: General Dissolution for Analysis (NMR, TLC)

This protocol is intended for preparing a solution for analytical purposes where the DCHA salt form is acceptable.

-

Weighing: Accurately weigh the desired amount of N-Boc-O-benzyl-L-serine DCHA into a clean, dry vial.

-

Solvent Addition: Add the appropriate solvent (e.g., deuterated chloroform (CDCl₃) for NMR, or Dichloromethane/Ethyl Acetate for TLC) in small portions.

-

Dissolution: Gently swirl or vortex the vial after each addition. If necessary, use a sonic bath for 1-2 minutes to aid dissolution.

-

Verification: Continue adding solvent until a clear, homogeneous solution is obtained. Visually inspect for any undissolved particulates.

Protocol 4.2: Conversion of DCHA Salt to Free Acid for Peptide Synthesis

This is the most critical protocol for researchers using this reagent in peptide coupling reactions. The procedure involves a liquid-liquid extraction to replace the dicyclohexylammonium ion with a proton.

Materials:

-

N-Boc-O-benzyl-L-serine DCHA

-

Ethyl Acetate (EtOAc)

-

10% aqueous Phosphoric Acid (H₃PO₄) or 10% aqueous Potassium Bisulfate (KHSO₄)

-

Deionized Water

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Separatory Funnel

Procedure:

-

Initial Dissolution: Suspend 1 part by weight of the DCHA salt in 5-10 volumes of Ethyl Acetate in a separatory funnel.[4] Swirl to mix; complete dissolution is not expected at this stage.

-

Acidification: Add 10% aqueous phosphoric acid while stirring or shaking the funnel.[4] Continue adding the acid until the solid dissolves completely and two clear liquid phases are observed.

-

pH Check (Self-Validation): Vent the funnel, allow the layers to separate, and check the pH of the lower aqueous layer using a pH strip. The pH should be between 2 and 3 to ensure complete protonation of the carboxylate.[4]

-

Phase Separation: Drain and discard the lower aqueous layer, which now contains the dicyclohexylammonium phosphate salt.

-

Washing:

-

Wash the organic layer (top layer) once with a small volume of 10% phosphoric acid to remove residual DCHA.[4]

-

Wash the organic layer three times with deionized water.[4] For each wash, check the pH of the aqueous layer; the final wash should be pH ≥ 4. This confirms the removal of excess strong acid.

-

Perform a final wash with brine to facilitate the removal of dissolved water from the organic phase.

-

-

Drying: Drain the ethyl acetate layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate. Let it stand for 15-20 minutes with occasional swirling.

-

Isolation: Filter off the drying agent and evaporate the solvent in vacuo using a rotary evaporator. The resulting product is the free acid, N-Boc-O-benzyl-L-serine, which may be a solid or a viscous oil.[4] This product can be used directly in the next synthesis step.

Workflow for Solvent and Protocol Selection

The choice of solvent and dissolution method is dictated by the final application. The following decision tree provides a logical workflow for selecting the appropriate path.

Safety and Handling

-

Always handle N-Boc-O-benzyl-L-serine DCHA and all solvents in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[10]

-

Consult the Safety Data Sheet (SDS) for the specific compound and all solvents used before beginning any work.

-

Avoid inhalation of dust or vapors.[10] In case of contact, wash skin with soap and water and flush eyes with water as a precaution.

References

-

Ingredients Network. (n.d.). N-Boc-O-Benzyl-D-serine CAS No.:47173-80-8 for Intermediates. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). N-Boc-O-Benzyl-D-serine. Retrieved from [Link]

- Rauf, A., et al. (2024). A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors. Molecules, 29(17), 3984.

-

Aapptec Peptides. (n.d.). Boc-Ser(Bzl)-OH. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78457, O-benzyl-L-serine. Retrieved from [Link]

-

Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). WO2014033466A1 - Method and compositions for removing acid-labile protecting groups.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. bachem.com [bachem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. N-BOC-O-Benzyl-L-serine | 23680-31-1 [chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ingredientsnetwork.com [ingredientsnetwork.com]

- 9. N-Boc-O-Benzyl-D-serine One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. fishersci.com [fishersci.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Coupling of Boc-Ser(Bzl)-OH

Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of N-α-Boc-O-benzyl-L-serine (Boc-Ser(Bzl)-OH). Incomplete coupling of this sterically hindered amino acid is a common hurdle that can lead to the formation of deletion sequences, significantly impacting the yield and purity of your target peptide.[1] This resource provides in-depth troubleshooting strategies and detailed protocols to help you overcome these challenges and ensure successful peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is Boc-Ser(Bzl)-OH considered a "difficult" amino acid to couple?

A1: The primary challenge in coupling Boc-Ser(Bzl)-OH arises from significant steric hindrance. This is due to the presence of two bulky protecting groups: the tert-butyloxycarbonyl (Boc) group on the α-amino group and the benzyl (Bzl) group on the serine side-chain hydroxyl. This combined steric bulk physically impedes the approach of the activated carboxylic acid to the free N-terminal amine of the growing peptide chain, leading to slower reaction kinetics and a higher likelihood of incomplete coupling.

Q2: How can I quickly check if the coupling of Boc-Ser(Bzl)-OH was incomplete?

A2: The most common and rapid method for monitoring coupling completion is the qualitative ninhydrin test, also known as the Kaiser test.[2][3] A positive result, indicated by a blue or purple color on the resin beads, signifies the presence of unreacted primary amines, meaning the coupling is incomplete. A negative test, where the beads remain yellow or colorless, suggests a complete reaction.[4] It's important to note that the Kaiser test is not reliable for secondary amines, such as when coupling to a proline residue.[2][3]

Q3: My ninhydrin test is positive after the Boc-Ser(Bzl)-OH coupling. What is the first thing I should try?

A3: The most straightforward initial step is to perform a "double coupling." This involves repeating the coupling step with a fresh solution of activated Boc-Ser(Bzl)-OH. This second reaction provides another opportunity for the coupling to go to completion. If the ninhydrin test is still positive after a second coupling, more advanced troubleshooting strategies outlined in the guide below will be necessary.

In-Depth Troubleshooting Guide

Persistent incomplete coupling of Boc-Ser(Bzl)-OH often points to one or more underlying issues that require a systematic approach to diagnose and resolve. This guide is structured to help you identify the root cause and implement the most effective solution.

Logical Flow for Troubleshooting Incomplete Coupling

Caption: Initial steps for addressing incomplete coupling.

Advanced Troubleshooting: Potential Causes and Solutions

If double coupling does not resolve the issue, consider the following factors:

The steric hindrance of Boc-Ser(Bzl)-OH may require more potent activation methods than standard carbodiimide reagents like DCC or DIC.

Symptoms:

-

Persistently positive ninhydrin test even after double coupling.

-

Low yield of the desired peptide with a significant amount of deletion sequence corresponding to the failed serine incorporation, as confirmed by HPLC/MS.

Solutions:

-

Switch to a More Potent Coupling Reagent: Uronium/aminium or phosphonium salt-based reagents are highly recommended for sterically hindered amino acids. These reagents form more reactive activated esters.

Reagent Full Name Class Key Advantage HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate Aminium Forms highly reactive OAt-esters; often suppresses epimerization. HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate Aminium A widely used, effective coupling reagent. HCTU O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate Aminium Generally more reactive than HBTU due to the electron-withdrawing chlorine. PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate Phosphonium Well-suited for difficult couplings and cyclization reactions. -

Optimize Activation Time and Base: Ensure sufficient pre-activation time (typically 5-10 minutes) before adding the activated amino acid solution to the resin.[4] Use a non-nucleophilic base like N,N-diisopropylethylamine (DIEA).

Experimental Protocol: HATU Coupling for Boc-Ser(Bzl)-OH

-

Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes. Drain the solvent.

-

Activation Mixture: In a separate vessel, dissolve Boc-Ser(Bzl)-OH (3 equivalents relative to the resin's functional capacity) and HATU (3 equivalents) in DMF.

-

Base Addition: Add DIEA (6 equivalents) to the activation mixture.

-

Pre-activation: Gently agitate the mixture at room temperature for 5-10 minutes.

-

Coupling: Add the activated solution to the drained resin. Agitate the reaction vessel for 1-2 hours at room temperature.

-

Monitoring: Remove a small sample of resin beads, wash thoroughly with DMF, and perform a ninhydrin test.

-

Washing: If the coupling is complete (negative ninhydrin test), drain the reaction solution and wash the resin sequentially with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).

As the peptide chain elongates, it can fold and form intermolecular hydrogen bonds, causing the peptide-resin to aggregate. This aggregation can prevent reagents from accessing the reactive N-terminal amine, leading to incomplete coupling.[5]

Symptoms:

-

The resin beads may appear clumped together and fail to swell properly.

-

Both deprotection and coupling reactions become sluggish.

-

The issue often appears after the addition of 5-6 residues, particularly with hydrophobic sequences.[5]

Solutions:

-